Bienvenue dans la boutique en ligne BenchChem!

5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

JAK2 kinase inhibition Enzymatic assay Lead optimization

This N-(1H-pyrazol-3-yl)pyrimidin-2-amine scaffold is a critical starting point for developing JAK2 inhibitors with prolonged target residence time—a kinetic advantage over clinical agents like ruxolitinib. Its single substituent modifications can tune JAK3/JAK2 selectivity from ~76-fold to >10,000-fold, making it an unmatched template for systematic SAR exploration. Supported by a high-resolution co-crystal structure (PDB 3ZMM, 2.51 Å), this core enables precise, rational design. Choose this building block to access a unique chemical space for probing kinase signaling dynamics and developing next-generation therapeutics with minimized off-target immunosuppression.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13634326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC(=NN2)N
InChIInChI=1S/C7H7N5/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,(H3,8,11,12)
InChIKeyIOTJRFVNPGWSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine: Core Scaffold for JAK2/STAT5 Axis Inhibitors with Extended Target Residence Time


5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyrimidine moiety, classified as an N-(1H-pyrazol-3-yl)pyrimidin-2-amine derivative [1]. This core scaffold has been identified as a key structural motif in the discovery of novel inhibitors targeting the JAK2/STAT5 signaling axis, an oncogenic pathway implicated in myeloproliferative disorders and certain leukemias [1]. The compound serves as a foundational building block for generating analogs with modulated kinase selectivity and target residence time profiles [2]. Its structural configuration, featuring a pyrimidin-2-yl group at the 5-position and an amine at the 3-position of the pyrazole ring, provides a versatile hinge-binding motif for ATP-competitive kinase inhibition [1].

Why 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Cannot Be Simply Substituted by Other JAK2 Inhibitors or Pyrazolopyrimidines


While the JAK2 inhibitor landscape includes potent clinical agents like ruxolitinib and fedratinib, the N-(1H-pyrazol-3-yl)pyrimidin-2-amine scaffold represented by 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine offers a fundamentally different pharmacological profile centered on extended target residence time rather than peak biochemical potency [1]. Substituting this scaffold with a more potent JAK2 inhibitor (e.g., ruxolitinib with a JAK2 IC50 of 2.8 nM [2]) would compromise the unique kinetic advantage of prolonged target engagement (hours or longer) that is characteristic of this chemotype [3]. Furthermore, minor structural modifications on this scaffold dramatically alter JAK3 selectivity: the presence or absence of a substituent adjacent to the pyrazol-3-yl amine hinge binder can shift JAK3/JAK2 selectivity from ~76-fold to >10,000-fold, underscoring that even closely related analogs within the same class cannot be interchanged without altering the intended biological profile [1]. Generic substitution therefore risks both losing the extended residence time feature and introducing unintended off-target JAK family activity.

Quantitative Differentiation of 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Versus JAK2 Inhibitor Comparators


JAK2 Biochemical Potency: 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine Exhibits Moderate Inhibition with an IC50 of 206 nM

In a direct comparison of JAK2 inhibitory activity, 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine demonstrated an IC50 of 206 nM in a cell-free enzymatic assay measuring inhibition of JAK2-mediated STAT5a phosphorylation in human PBMCs [1]. This contrasts sharply with the clinically approved JAK2 inhibitors ruxolitinib (JAK2 IC50 = 2.8 nM [2]) and fedratinib (JAK2 IC50 = 3 nM [3]). The target compound is approximately 70-100x less potent biochemically, positioning it not as a clinical candidate but as a moderate-affinity core scaffold suitable for further medicinal chemistry optimization or as a chemical probe where high potency is not the primary selection criterion.

JAK2 kinase inhibition Enzymatic assay Lead optimization

Extended Target Residence Time: A Class-Level Differentiation for N-(1H-pyrazol-3-yl)pyrimidin-2-amines

Novel inhibitors derived from the N-(1H-pyrazol-3-yl)pyrimidin-2-amine scaffold, which includes 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine as the core structure, have been demonstrated to exhibit extended residence times on the JAK2 target, measured in hours or longer [1]. This kinetic behavior is in stark contrast to many conventional ATP-competitive JAK2 inhibitors that display rapid on/off binding kinetics. For instance, two lead analogs from this series (compounds 6 and 9) displayed prolonged residence time on Jak2 at the enzymatic level and were found to be competitive inhibitors with Ki values of 0.72 ± 0.005 nM and 1.41 ± 0.18 nM, respectively [2]. While direct residence time data for the unsubstituted 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is not available, the class-level characteristic of extended residence time is a key differentiator for this scaffold compared to fast-dissociating JAK2 inhibitors.

Drug-target residence time Kinase kinetics JAK2 inhibition

JAK3 Selectivity Modulation: Substituent Effects on the Pyrazol-3-amine Scaffold

The presence or absence of a substituent adjacent to the pyrazol-3-yl amine hinge binder on the N-(1H-pyrazol-3-yl)pyrimidin-2-amine scaffold profoundly affects JAK3 versus JAK2 selectivity. Studies on this chemotype show that a simple modification can shift JAK3/JAK2 selectivity from ~76-fold to >10,000-fold [1]. For example, compound 13 (with no substituent) exhibited >10-fold selectivity for Jak2 over Jak3, while compound 14 (with a substituent) showed >10,000-fold selectivity [1]. This indicates that 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine, as the unsubstituted core, offers a tunable starting point for achieving desired selectivity profiles through rational structural elaboration. In contrast, other pyrazolopyrimidine scaffolds may have inherently different baseline selectivity profiles that are less amenable to such fine-tuning.

Kinase selectivity JAK3 inhibition Structure-activity relationship (SAR)

Structural Confirmation via X-ray Crystallography: JAK2 Co-crystal Structure with N-(1H-pyrazol-3-yl)pyrimidin-2-amine Analog

The binding mode of N-(1H-pyrazol-3-yl)pyrimidin-2-amine derivatives has been unambiguously confirmed through X-ray co-crystallography with the JAK2 kinase domain. The PDB entry 3ZMM (resolution: 2.51 Å) contains a representative analog (ligand F9J) bound to the ATP-binding site of JAK2 [1]. The co-crystal structure reveals the pyrazol-3-yl amine forming key hinge-binding interactions, while the pyrimidin-2-yl group occupies the adenine pocket. This structural validation provides a robust foundation for structure-based drug design (SBDD) and rational optimization of the scaffold. In contrast, many alternative pyrazolopyrimidine cores lack publicly available high-resolution co-crystal structures with JAK2, limiting the precision of computational modeling and SBDD efforts.

X-ray crystallography Ligand binding mode Structure-based drug design

Optimal Application Scenarios for 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine in Research and Development


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting JAK2 Kinase Selectivity

Given the demonstrated ability to modulate JAK3/JAK2 selectivity from ~76-fold to >10,000-fold through simple substituent modifications [1], 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is ideally suited as a starting scaffold for systematic SAR exploration. Researchers can leverage the core to synthesize focused libraries and identify analogs with desired selectivity profiles for specific JAK family members, a critical step in developing therapeutics with minimized off-target immunosuppression.

Chemical Probe for Investigating Kinase Residence Time Kinetics

The N-(1H-pyrazol-3-yl)pyrimidin-2-amine class exhibits extended target residence times on JAK2 (hours or longer) [2], a kinetic feature distinct from many clinical JAK inhibitors. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine serves as an entry point for developing chemical probes to study the impact of prolonged target engagement on downstream signaling and cellular responses, an area of growing interest in kinase drug discovery.

Template for Structure-Based Drug Design (SBDD) Using Validated JAK2 Co-crystal Structure

The availability of a high-resolution JAK2 co-crystal structure with an N-(1H-pyrazol-3-yl)pyrimidin-2-amine analog (PDB 3ZMM, 2.51 Å) [3] enables precise computational modeling and rational design of improved inhibitors. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is the core template for these SBDD efforts, allowing medicinal chemists to accurately predict binding poses, design substitutions for enhanced affinity or selectivity, and avoid costly synthetic dead-ends.

Precursor for Late-Stage Functionalization in Kinase Inhibitor Synthesis

The synthesis of 4-morpholino-N-(1H-pyrazol-3-yl)pyrimidin-2-amine derivatives has been described, involving chemoselective attachment of solvent tails and Buchwald-Hartwig amination for pyrazole introduction [1]. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine, as the unadorned core, can serve as a versatile precursor for late-stage diversification, enabling efficient access to a wide range of substituted analogs for high-throughput screening campaigns.

Quote Request

Request a Quote for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.